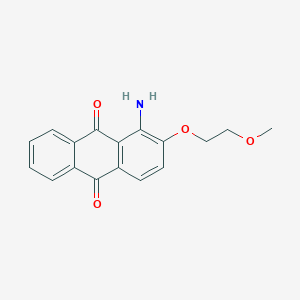
9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- is a derivative of anthraquinone, a class of organic compounds known for their diverse applications in dyes, pigments, and pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- typically involves the following steps:
Nitration: Anthracene is nitrated to form 9,10-dinitroanthracene.
Reduction: The dinitro compound is reduced to 9,10-diaminoanthracene.
Substitution: The amino groups are selectively substituted with methoxyethoxy groups under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and reduction processes, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the anthracenedione core to anthracene derivatives.
Substitution: The amino and methoxyethoxy groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Anthracene derivatives.
Substitution: Various functionalized anthracenedione derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- is used as a precursor for synthesizing other complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine
In medicine, derivatives of anthraquinone, including 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)-, are investigated for their potential therapeutic properties. These compounds may exhibit anticancer, antimicrobial, and anti-inflammatory activities.
Industry
Industrially, this compound is used in the production of dyes and pigments. Its vibrant color properties make it suitable for use in textile and printing industries.
Mecanismo De Acción
The mechanism of action of 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell cycle arrest. Additionally, it may inhibit specific enzymes involved in cellular metabolism, contributing to its biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 9,10-Anthracenedione, 1-amino-2-methyl-
- 9,10-Anthracenedione, 1-amino-
- 9,10-Anthracenedione, 1-amino-4-hydroxy-2-phenoxy-
Uniqueness
Compared to its analogs, 9,10-Anthracenedione, 1-amino-2-(2-methoxyethoxy)- possesses unique substituents that enhance its solubility and reactivity. The presence of the methoxyethoxy group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propiedades
Número CAS |
73297-06-0 |
|---|---|
Fórmula molecular |
C17H15NO4 |
Peso molecular |
297.30 g/mol |
Nombre IUPAC |
1-amino-2-(2-methoxyethoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C17H15NO4/c1-21-8-9-22-13-7-6-12-14(15(13)18)17(20)11-5-3-2-4-10(11)16(12)19/h2-7H,8-9,18H2,1H3 |
Clave InChI |
IYISFDRNXHSYBB-UHFFFAOYSA-N |
SMILES canónico |
COCCOC1=C(C2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



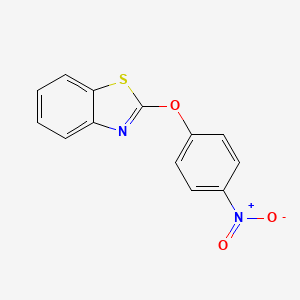
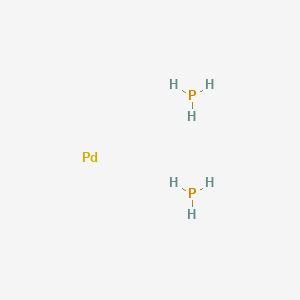
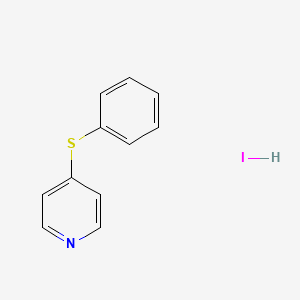
![Benzene, [(1-cyclohexen-1-ylmethyl)thio]-](/img/structure/B14445780.png)
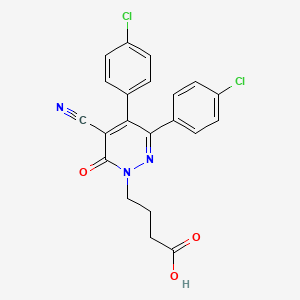

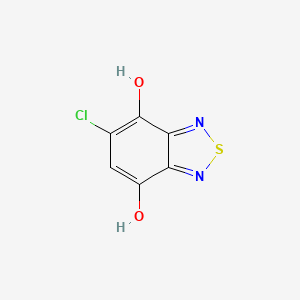
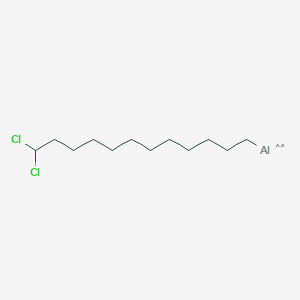
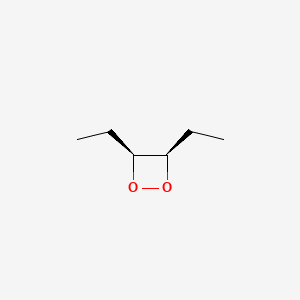
![5-(Methylsulfanyl)-3-phenyl-4-[(E)-phenyldiazenyl]-1,2-oxazole](/img/structure/B14445838.png)
![7-Oxabicyclo[4.1.0]hepta-2,4-diene-1-carbaldehyde](/img/structure/B14445839.png)
![N-[4-Hydroxy-3-(methanesulfinyl)phenyl]acetamide](/img/structure/B14445843.png)

